The Versatility of Cy5.5-SE: An In-depth Technical Guide for Molecular Biology Applications
The Versatility of Cy5.5-SE: An In-depth Technical Guide for Molecular Biology Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology research, the sensitive and accurate detection of biomolecules is paramount. Fluorescent labeling has emerged as a powerful tool for this purpose, and among the plethora of available fluorophores, cyanine (B1664457) dyes, particularly Cy5.5-SE (Succinimidyl Ester), have carved a significant niche. This technical guide provides a comprehensive overview of Cy5.5-SE, its properties, and its applications, with a focus on providing actionable protocols and data for researchers in academia and the pharmaceutical industry.
Core Properties of Cy5.5-SE
Cy5.5 is a bright, far-red fluorescent dye that belongs to the cyanine dye family.[1] Its succinimidyl ester (SE) functional group allows for the straightforward and efficient covalent labeling of primary amines (-NH2) present on proteins, peptides, amine-modified oligonucleotides, and other biomolecules.[1][2] The resulting amide bond is stable, ensuring a robust fluorescent signal for downstream applications.
The key advantage of Cy5.5 lies in its spectral properties. It is excited in the far-red region of the spectrum and emits in the near-infrared (NIR) window.[3] This is particularly advantageous for biological applications as it minimizes interference from the autofluorescence of biological samples, which is typically more pronounced in the shorter wavelength regions.[3] This leads to a higher signal-to-noise ratio and enhanced sensitivity. Furthermore, the longer wavelength of emitted light allows for deeper tissue penetration, making Cy5.5 an excellent choice for in vivo imaging studies.[3]
Quantitative Spectroscopic and Physicochemical Properties of Cy5.5
| Property | Value | References |
| Excitation Maximum (λex) | ~675 nm | [4] |
| Emission Maximum (λem) | ~694 nm | [4] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | [4] |
| Quantum Yield (Φ) | ~0.28 | [4] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | [1] |
| Reacts With | Primary amines | [1] |
| Solubility | Water-soluble (sulfonated forms) | [1] |
| pH Sensitivity | Relatively stable in the physiological pH range | [5] |
| Photostability | Good, but can be enhanced with additives | [6] |
Experimental Protocols
Labeling of Antibodies with Cy5.5-SE for Flow Cytometry
This protocol outlines the steps for conjugating Cy5.5-SE to an antibody for subsequent use in flow cytometry.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
Cy5.5-SE
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25)
-
Storage Buffer: PBS with 0.1% BSA and 0.05% sodium azide
Methodology:
-
Antibody Preparation:
-
Dye Preparation:
-
Allow the vial of Cy5.5-SE to warm to room temperature before opening.
-
Dissolve the Cy5.5-SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[8]
-
-
Conjugation Reaction:
-
Determine the optimal molar ratio of Cy5.5-SE to antibody. A starting point of a 10:1 to 15:1 molar ratio is recommended.[7]
-
Slowly add the calculated volume of the Cy5.5-SE solution to the antibody solution while gently mixing.
-
Incubate the reaction for 1 hour at room temperature in the dark, with gentle rotation.[8]
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[7]
-
Collect the first colored fraction, which contains the labeled antibody.
-
-
Characterization (Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and ~675 nm (A675).
-
Calculate the concentration of the dye and the protein using the following formulas:
-
Concentration of Cy5.5 (M) = A675 / ε_Cy5.5 (where ε_Cy5.5 is the molar extinction coefficient of Cy5.5)
-
Concentration of Antibody (M) = (A280 - (A675 * CF)) / ε_antibody (where CF is the correction factor for the absorbance of Cy5.5 at 280 nm, and ε_antibody is the molar extinction coefficient of the antibody).
-
-
DOL = Concentration of Cy5.5 / Concentration of Antibody
-
An optimal DOL for antibodies is typically between 3 and 7.[8]
-
-
Storage:
-
Store the labeled antibody in the Storage Buffer at 4°C, protected from light.
-
Labeling of Oligonucleotides with Cy5.5-SE for Fluorescence in situ Hybridization (FISH)
This protocol describes the labeling of an amine-modified oligonucleotide with Cy5.5-SE for use as a FISH probe.
Materials:
-
Amine-modified oligonucleotide
-
Cy5.5-SE
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0
-
Nuclease-free water
-
Purification system (e.g., HPLC or gel electrophoresis)
Methodology:
-
Oligonucleotide and Dye Preparation:
-
Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a concentration of 1-5 mM.
-
Prepare a 10 mg/mL stock solution of Cy5.5-SE in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Use a molar excess of Cy5.5-SE to the oligonucleotide, typically ranging from 5:1 to 20:1.
-
Add the Cy5.5-SE solution to the oligonucleotide solution and mix well.
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Purification:
-
Purify the labeled oligonucleotide from the unreacted dye and unlabeled oligonucleotide using reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).[9]
-
-
Quantification:
-
Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and ~675 nm (for Cy5.5) to determine the concentration and labeling efficiency.
-
-
Storage:
-
Store the lyophilized labeled oligonucleotide at -20°C, protected from light.
-
Key Applications and Workflows
In Vivo Imaging
Cy5.5-labeled probes are extensively used for non-invasive in vivo imaging in small animal models.[3] The deep tissue penetration of its NIR fluorescence allows for the visualization of biological processes in real-time.
General Workflow for In Vivo Imaging:
-
Probe Preparation: A targeting moiety (e.g., antibody, peptide, or small molecule) is conjugated with Cy5.5-SE as described in the protocols above.
-
Animal Model: An appropriate animal model of the disease of interest is prepared.
-
Probe Administration: The Cy5.5-labeled probe is administered to the animal, typically via intravenous injection.[1]
-
Image Acquisition: The animal is anesthetized and placed in an in vivo imaging system equipped with the appropriate excitation laser and emission filters for Cy5.5. Images are acquired at various time points to monitor the biodistribution and target accumulation of the probe.[1][4]
-
Ex Vivo Analysis: After the final imaging time point, organs and tissues of interest can be harvested for ex vivo imaging to confirm the in vivo findings and perform more detailed analysis.[1][4]
Flow Cytometry
Cy5.5-conjugated antibodies are widely used in multicolor flow cytometry to identify and quantify specific cell populations. Its emission in the far-red spectrum minimizes spectral overlap with many commonly used fluorophores, facilitating panel design.[8]
General Workflow for Flow Cytometry:
-
Cell Preparation: A single-cell suspension is prepared from the sample of interest (e.g., blood, tissue).
-
Staining: The cells are incubated with a cocktail of fluorescently labeled antibodies, including the Cy5.5-conjugated antibody, to label specific cell surface or intracellular markers.
-
Washing: Unbound antibodies are removed by washing the cells with a suitable buffer.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer equipped with a laser that can excite Cy5.5 (typically a red laser at ~633-640 nm) and a detector to capture its emission.
-
Data Analysis: The data is analyzed using flow cytometry software to identify and quantify the cell populations of interest based on their fluorescence profiles.
Visualizing Experimental Workflows
To further clarify the processes described, the following diagrams illustrate the key experimental workflows.
Conclusion
Cy5.5-SE is a versatile and powerful tool for the fluorescent labeling of biomolecules in a wide range of molecular biology applications. Its favorable spectral properties, particularly its emission in the near-infrared range, make it an ideal choice for sensitive detection and in vivo imaging. By following well-defined protocols for conjugation and purification, researchers can generate high-quality fluorescent probes for applications spanning from single-cell analysis by flow cytometry to whole-animal imaging. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively integrate Cy5.5-SE into their experimental workflows, thereby advancing their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. A Cy5.5-labeled phage-displayed peptide probe for near-infrared fluorescence imaging of tumor vasculature in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
